1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-(4-fluorophenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN3/c16-11-3-7-13(8-4-11)20-15(18)9-14(19-20)10-1-5-12(17)6-2-10/h1-9H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREFARZBMCPRCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=C2)N)C3=CC=C(C=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90411969 | |
| Record name | 2-(4-chlorophenyl)-5-(4-fluorophenyl)pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90411969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72411-55-3 | |
| Record name | 2-(4-chlorophenyl)-5-(4-fluorophenyl)pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90411969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-1H-PYRAZOL-5-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted anilines and hydrazines.
Cyclization Reaction: The substituted anilines undergo cyclization with hydrazines in the presence of a suitable catalyst to form the pyrazole ring.
Substitution Reaction: The chlorophenyl and fluorophenyl groups are introduced through substitution reactions using appropriate reagents and conditions.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of high-pressure reactors and continuous flow systems to scale up the synthesis process efficiently.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research has indicated that derivatives of pyrazole, including 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine, exhibit significant antimicrobial properties. Studies have reported the synthesis of novel pyrazole derivatives that demonstrate effective inhibition against various bacterial strains . The structural modifications provided by the chlorophenyl and fluorophenyl groups are believed to enhance the compound's interaction with microbial enzymes.
- Cancer Research : The compound has been investigated for its potential as an anticancer agent. Pyrazole derivatives have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, studies have explored the mechanism of action related to apoptosis induction in cancer cells, highlighting the importance of the pyrazole moiety in drug design .
- Anti-inflammatory Properties : The anti-inflammatory potential of pyrazole derivatives has also been documented. The ability of these compounds to modulate inflammatory pathways makes them candidates for developing new therapeutic agents for chronic inflammatory diseases .
Material Science Applications
- Organic Electronics : The unique electronic properties of this compound make it a suitable candidate for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) . The incorporation of this compound into electronic devices can enhance charge transport properties, leading to improved device performance.
- Polymer Chemistry : This compound can serve as a building block for synthesizing functional polymers with tailored properties. Its reactivity allows for the formation of copolymers that exhibit specific thermal and mechanical characteristics, which are essential for applications in coatings and adhesives .
Agricultural Chemistry Applications
- Pesticide Development : The structural features of this compound lend themselves to the development of novel agrochemicals. Research into its effectiveness as a pesticide has shown promise, particularly in targeting pests resistant to conventional treatments . The halogen substitutions may enhance the compound's bioactivity and selectivity towards target organisms.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Ragavan et al., 2009 | Antimicrobial | Synthesized novel pyrazole derivatives showing effective inhibition against bacterial strains. |
| IUCr Study 2010 | Crystal Structure | Detailed crystallographic analysis revealing stable molecular interactions within the compound. |
| Agricultural Research 2020 | Pesticide | Demonstrated efficacy against resistant pest species, suggesting potential as a new agrochemical agent. |
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substitutional Variations
The table below compares key structural features, physical properties, and biological activities of 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine with related pyrazole derivatives:
Key Findings
Regioisomeric Effects : Swapping substituent positions on the pyrazole ring (e.g., moving F from position 3 to 4) can shift kinase selectivity. For example, replacing 3-(4-fluorophenyl) with 4-(4-fluorophenyl) abolished p38α MAP kinase inhibition but conferred activity against VEGFR2 and EGFR kinases .
Halogen Influence : Dual halogenation (Cl and F) enhances binding to hydrophobic kinase pockets compared to single-halogen analogues (e.g., 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine) .
Planarity and Dihedral Angles: Planar pyrazole cores (e.g., in the target compound) exhibit smaller dihedral angles (4.6–5.3°) between aromatic rings, favoring π-π stacking, whereas non-planar derivatives (e.g., dihydro-pyrazoles) show larger angles (9.8–10.5°), altering molecular conformation .
Bulkier Substituents : Introducing groups like trichlorophenyl or pyridyl (as in ) broadens kinase inhibition profiles but may reduce solubility .
Biological Activity
1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine, also known as CHEBI:167717, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and biological activities, supported by case studies and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves a condensation reaction between specific precursors. The compound has a molecular formula of and a molecular weight of 287.72 g/mol. The synthesis typically yields colorless crystals, which can be characterized using various spectroscopic methods such as NMR and X-ray crystallography .
Crystal Structure
The crystal structure reveals that the compound contains an indenothiazolyl ring system, which is significant for its biological activity. The dihedral angles between the ring planes indicate a complex three-dimensional arrangement that may influence its interaction with biological targets .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit notable antimicrobial properties. In vitro tests show effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.22 to 0.25 μg/mL, indicating strong antimicrobial potential .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | E. coli |
| 13 | 0.30 | Staphylococcus epidermidis |
Anticancer Activity
The compound has also been evaluated for anticancer properties. Studies indicate that it exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). For instance, one study reported a growth inhibition percentage of 54.25% on HepG2 cells, showcasing its potential as an anticancer agent .
Table 2: Cytotoxicity of this compound
| Cell Line | Growth Inhibition (%) |
|---|---|
| HeLa | 38.44 |
| HepG2 | 54.25 |
| NCI-H23 | >90 |
The biological activity of this compound is attributed to its ability to interact with key biological targets through hydrogen bonding and π–π stacking interactions. For example, the presence of halogen substituents (chlorine and fluorine) enhances its binding affinity to target proteins involved in disease pathways .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in treating various conditions:
- Antimicrobial Efficacy : A study involving multiple pyrazole derivatives showed that those with specific substitutions demonstrated enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
- Anticancer Studies : Research on the anticancer properties revealed that modifications at specific positions on the pyrazole ring can significantly impact cytotoxicity and selectivity towards cancer cells over normal cells .
Q & A
Q. What are the standard synthetic routes for 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine?
The compound is typically synthesized via microwave-mediated cyclocondensation reactions or multi-step protocols involving aryl aldehydes and hydrazine derivatives. For example, Jairo Quiroga et al. demonstrated the use of microwave-assisted reactions between 3-tert-butyl-N-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine and 4-chlorobenzaldehyde to form structurally related pyrazole derivatives . Additionally, multi-step approaches from 5-phenyl-1-pentanol have been employed to build the 1,5-diarylpyrazole core, as seen in studies on cannabinoid receptor ligands . Key steps include Claisen-Schmidt condensations and cyclization under basic conditions.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- X-ray diffraction (XRD): Critical for resolving molecular geometry and intermolecular interactions. Studies by Xiao-Ping Jiang et al. and Bassam Abu Thaher et al. provide detailed triclinic crystal system parameters (e.g., a = 8.5088 Å, α = 79.906°) .
- NMR spectroscopy: Used to confirm substituent positions and purity. For example, Nishiwaki et al. utilized carbon-13 NMR to elucidate trifluoromethyl-substituted pyrazole derivatives .
- UV-Vis and IR spectroscopy: Applied to analyze electronic transitions and functional groups, particularly in polar solvents .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound in multi-step reactions?
Yield optimization involves:
- Catalyst selection: Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., KOH) to enhance cyclization efficiency .
- Solvent polarity control: Polar aprotic solvents (e.g., DMF) improve intermediate stability in Claisen-Schmidt condensations .
- Microwave-assisted synthesis: Reduces reaction time and improves regioselectivity, as demonstrated in microwave-mediated pyrazole syntheses (e.g., 30 minutes vs. 24 hours conventional) .
Q. How do researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity (e.g., antimicrobial vs. CNS-targeted effects) can arise from:
- Assay variability: Standardize protocols (e.g., MIC testing for antifungal activity) to minimize inter-lab differences .
- Structural analogs: Compare activity across derivatives with controlled substituent changes (e.g., fluorophenyl vs. methoxyphenyl groups) to isolate pharmacophore contributions .
- Receptor binding studies: Use radioligand displacement assays (e.g., for GPCR targets) to quantify affinity differences .
Q. How does the substitution pattern influence molecular packing in crystal structures?
The 4-chlorophenyl and 4-fluorophenyl groups induce distinct packing motifs:
- Halogen interactions: Chlorine and fluorine atoms participate in C–H···Cl/F hydrogen bonds, stabilizing layered arrangements .
- Torsional angles: Substituents at the pyrazole 1- and 3-positions dictate dihedral angles (e.g., 112.1° for C2–N1–N5 in triclinic systems), affecting crystallographic symmetry .
- π-Stacking: Aromatic rings contribute to parallel-displaced stacking, as observed in XRD studies with d ≈ 3.5 Å between adjacent pyrazole cores .
Q. What methodologies are used to evaluate the compound’s pharmacokinetic properties?
- Lipophilicity assays: Measure logP values to predict membrane permeability. Fluorine substitution enhances lipophilicity, as seen in analogs with improved blood-brain barrier penetration .
- Metabolic stability: Incubate with liver microsomes and analyze via LC-MS to identify oxidation hotspots (e.g., pyrazole ring stability) .
- In silico modeling: QSAR models correlate substituent electronegativity (Cl, F) with bioavailability parameters like plasma protein binding .
Notes
- Data Contradictions: Variations in bioactivity may stem from differences in assay conditions or impurity profiles. Always cross-validate with orthogonal techniques (e.g., HPLC purity >95%) .
- Advanced Structural Tools: Synchrotron XRD and DFT calculations (e.g., B3LYP/6-31G*) are recommended for high-resolution electronic structure analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
